molecular formula C20H16Cl2N2O6S B2963192 N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide CAS No. 339015-29-1

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide

Cat. No.: B2963192
CAS No.: 339015-29-1
M. Wt: 483.32
InChI Key: RRRPBZDDMDZDEH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. For “N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide”, it would include a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), two chloro groups, a methoxyethoxy group, a nitro group, and a carboxamide group .


Chemical Reactions Analysis

The chemical reactions that “this compound” might undergo would depend on the conditions. For example, under acidic conditions, the carboxamide group might hydrolyze to form a carboxylic acid and an amine .

Scientific Research Applications

1. Organic Synthesis and Modification

Compounds containing thiophene, nitrophenyl, and methoxy groups play a crucial role in organic synthesis. For example, thiophene derivatives are utilized in the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds, showcasing their utility in the homologation of alkyl halides (Beney, Boumendjel, & Mariotte, 1998). Additionally, the postfunctionalization of polythiophenes with various functional groups, including nitro and methoxy, can significantly alter the optical and photophysical properties of these materials, which is beneficial for applications in optoelectronics and materials science (Li, Vamvounis, & Holdcroft, 2002).

2. Material Science and Engineering

Thiophene-based compounds are integral to the development of new materials with enhanced properties. For instance, the synthesis of polymers with flexible main-chain ether linkages and ortho-phenylene units derived from bis(ether-carboxylic acid) or bis(ether amine) showcases the potential for creating high-performance polyamides with significant thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000). Such materials are valuable for a wide range of applications, including flexible electronics and high-temperature resistant materials.

3. Chemical Analysis and Sensing

The study of substituted benzo[b]thiophenes, where substituents like nitro, methoxy, and chloro can be introduced, highlights the synthetic versatility of thiophene-based compounds. These materials have applications in chemical sensing and analysis due to their distinct chemical reactivity and the ability to undergo specific interactions with target analytes (Pié & Marnett, 1988).

4. Photophysical Studies

The incorporation of nitro and methoxy groups into thiophene-based compounds also impacts their photophysical properties. For example, the study of solid-state emission and tuning of optical properties in polythiophenes demonstrates how molecular control through substituents can enhance material performance in optoelectronic applications (Li, Vamvounis, & Holdcroft, 2002).

Future Directions

The future directions for research on “N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide” could include further studies on its synthesis, its physical and chemical properties, its potential biological activities, and its safety and environmental impact .

Properties

IUPAC Name

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O6S/c1-28-7-8-29-18-11-16(14(21)10-15(18)22)23-20(25)19-17(6-9-31-19)30-13-4-2-12(3-5-13)24(26)27/h2-6,9-11H,7-8H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRPBZDDMDZDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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